A Technical Guide to 2-Methoxy-5-methylpyridin-3-amine: A Versatile Scaffold in Modern Drug Discovery
A Technical Guide to 2-Methoxy-5-methylpyridin-3-amine: A Versatile Scaffold in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-methylpyridin-3-amine (CAS No. 179677-17-9), a heterocyclic building block of increasing importance in medicinal chemistry and pharmaceutical research. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, and detail its strategic application in the development of advanced therapeutic agents. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this versatile aminopyridine scaffold. Particular emphasis is placed on its role as a precursor in the synthesis of complex bioactive molecules, supported by detailed experimental protocols and mechanistic considerations.
Introduction: The Strategic Value of the Aminopyridine Core
The aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These nitrogen-containing heterocycles are prized for their ability to engage in a wide array of biological interactions, largely due to their unique structural and electronic properties.[3] The pyridine ring can act as a bioisostere for a phenyl ring while offering improved solubility and metabolic properties, and the amino substituent provides a critical handle for synthetic elaboration and a key hydrogen bond donor/acceptor for target engagement.[4]
2-Methoxy-5-methylpyridin-3-amine emerges as a particularly valuable derivative. The strategic placement of the amino, methoxy, and methyl groups on the pyridine ring creates a specific electronic and steric environment, enabling its use as a key intermediate for constructing highly functionalized molecules. Its derivatives have been explored for a range of therapeutic applications, from antibiotics to targeted cancer therapies.[5][6] This guide will provide the foundational knowledge required to effectively leverage this compound in a research and development setting.
Core Compound Properties: Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of 2-Methoxy-5-methylpyridin-3-amine are summarized below.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Methoxy-5-methylpyridin-3-amine | [5][7] |
| CAS Number | 179677-17-9 | [5][7] |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| SMILES | CC1=CC(=C(N=C1)OC)N | [5] |
| Purity | Typically ≥98% | [7] |
Spectroscopic Insights
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR would display seven unique signals corresponding to the seven carbon atoms in the molecule, including the two quaternary carbons and five carbons bearing protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 138, corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations appear around 3444 cm⁻¹ and 3335 cm⁻¹.[8] Similar N-H stretches, along with C-H (aromatic and aliphatic), C=C, C=N, and C-O stretches, would be characteristic of the title compound's IR spectrum.
Synthesis and Reaction Pathways
The synthesis of substituted aminopyridines like 2-Methoxy-5-methylpyridin-3-amine often involves a multi-step sequence starting from more common pyridine precursors. A logical and industrially relevant approach involves nitration, functional group interconversion, and reduction. While the exact commercial synthesis is proprietary, a chemically sound pathway can be constructed based on established methodologies for analogous compounds.[9]
A plausible synthetic workflow begins with a suitable picoline (methylpyridine) derivative, which undergoes nitration, chlorination, methoxylation, and final reduction of the nitro group to the target amine.
Caption: Generalized synthetic workflow for 2-Methoxy-5-methylpyridin-3-amine.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Methoxy-5-methylpyridin-3-amine lies in its application as a versatile building block. The primary amine serves as an excellent nucleophile or a point of attachment for coupling reactions, while the methoxy and methyl groups modulate the electronics and lipophilicity of the resulting molecules.
Key Roles in Synthesis:
-
Scaffold for Bioactive Molecules: It is a precursor for synthesizing complex heterocyclic systems like pyridopyrimidines, which exhibit a wide range of biological activities including anticancer and antimicrobial effects.[10]
-
Cross-Coupling Partner: The amine can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds, a cornerstone of modern medicinal chemistry.[5]
-
Intermediate for Natural Products: This scaffold is related to precursors used in the synthesis of complex natural products like the antibiotic streptonigrin.[5]
-
Fragment-Based Drug Design (FBDD): The molecule itself represents an ideal fragment for screening against biological targets. Its derivatives are key components in the development of targeted therapies. For example, related methoxypyridine sulfonamide derivatives have been designed as potent PI3K/mTOR dual inhibitors for cancer treatment.[6] Similarly, pyridine-based structures are crucial for developing inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising anti-tuberculosis target.[11]
Caption: Role as a central scaffold in medicinal chemistry applications.
Biological Context: Targeting the PI3K/mTOR Signaling Pathway
While 2-Methoxy-5-methylpyridin-3-amine is not itself a final drug, it serves as a critical starting point for inhibitors that target key cellular pathways implicated in disease. One such pathway is the PI3K/mTOR cascade, a central regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.
Many PI3K/mTOR inhibitors incorporate a substituted heterocyclic core to properly orient functional groups within the ATP-binding pocket of the kinase. A hypothetical inhibitor derived from our core compound could be synthesized by forming a sulfonamide linkage at the 3-amino position. This inhibitor would then function to block the downstream signaling cascade.
Caption: Inhibition of the PI3K/mTOR pathway by a hypothetical drug.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on supplier safety data, this compound must be handled with appropriate precautions.[7]
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[7][12] |
| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][12] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][12] |
| Respiratory | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents.[14]
Experimental Protocols
To illustrate the practical utility of 2-Methoxy-5-methylpyridin-3-amine, a representative protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below. This reaction is fundamental for creating the C-N bonds central to many pharmaceutical compounds.
Objective: To couple 2-Methoxy-5-methylpyridin-3-amine with an aryl bromide.
Materials:
-
2-Methoxy-5-methylpyridin-3-amine (1.2 mmol, 1.2 eq)
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 2-Methoxy-5-methylpyridin-3-amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos under an argon or nitrogen atmosphere.
-
Causality: The palladium catalyst is oxygen-sensitive, and an inert atmosphere is critical to prevent its degradation and ensure catalytic activity. NaOtBu is a strong base required to deprotonate the amine and facilitate the catalytic cycle.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Causality: Anhydrous solvent is crucial as water can interfere with the catalyst and the strong base. Toluene is a common high-boiling, non-polar solvent for this reaction.
-
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Conclusion
2-Methoxy-5-methylpyridin-3-amine (CAS 179677-17-9) is more than a simple chemical reagent; it is a strategically designed building block that provides a reliable entry point into a vast chemical space of high-value, biologically active molecules. Its utility is demonstrated in its application as a precursor for diverse molecular architectures targeting critical disease pathways. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and drug developers to fully exploit its potential in the creation of next-generation therapeutics.
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